molecular formula C4H5ClN4O B1487664 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1232800-16-6

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide

Cat. No. B1487664
CAS RN: 1232800-16-6
M. Wt: 160.56 g/mol
InChI Key: KAVCFTFVLRFCHM-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a chemical compound with the CAS Number: 1232800-16-6 and a molecular weight of 160.56 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . Its molecular weight is 160.56 .

Scientific Research Applications

Synthesis of Nucleosides and Derivatives

Researchers have developed methods for synthesizing nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides, which could be crucial for creating compounds with potential biological activities. For instance, the acid-catalyzed fusion procedure and glycosylation of appropriate derivatives have enabled the preparation of various nucleosides starting from methyl 4-substituted-1,2,4-triazole-3-carboxylates (Naik, Witkowski, & Robins, 1974).

Antimicrobial Agents

The synthesis and evaluation of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have shown promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These compounds, such as 5-methyl-1H-1,2,3-triazole-4-carboxamides, demonstrated potent antibacterial effects against Staphylococcus aureus and activity against pathogenic yeast Candida albicans, indicating their potential as selective antimicrobial agents (Pokhodylo et al., 2021).

Anticancer Nucleosides

New anticancer nucleosides based on 1,2,4-triazole nucleosides have been synthesized, showcasing the versatility of triazole derivatives in developing compounds with potential anticancer activities. The structural and conformational characteristics of these compounds were confirmed by single crystal X-ray diffraction, which is critical for understanding their interactions with biological targets (Lei et al., 2014).

Synthesis of Aminomethyl-1,2,3-Triazoles

The development of 4-amino-5-aminomethyl-1,2,3-triazoles further substituted in various positions highlights the chemical flexibility of triazole derivatives in synthesizing new compounds with potential biological activities. These compounds were obtained by reducing corresponding cyanotriazoles, showcasing an important method for creating derivatives with varying substituents (Albert, 1970).

properties

IUPAC Name

5-chloro-N-methyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVCFTFVLRFCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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